Irsogladine, chemically named 2,4-diamino-6-(2,5-dichlorophenyl)-1,3,5-triazine maleate, is a synthetic compound primarily investigated for its gastroprotective properties. [, ] It is classified as a phosphodiesterase 4 (PDE4) inhibitor and shows affinity for muscarinic acetylcholine receptors. [] Scientific research has explored its potential in addressing various pathological conditions, particularly those involving inflammation and compromised intercellular communication.
Irsogladine maleate is classified as a phosphodiesterase inhibitor and is utilized primarily as an antiulcer drug. It enhances gastric mucosal protective factors and has shown efficacy in treating various gastric mucosal injuries, particularly those induced by nonsteroidal anti-inflammatory drugs (NSAIDs) and aspirin . The compound is derived from the triazine family, specifically designed to improve gastric health and prevent mucosal damage.
The synthesis of irsogladine involves several key components:
The molecular structure of irsogladine can be represented by its IUPAC name: 6-(2,5-Dichlorophenyl)-1,3,5-triazine-2,4-diamine.
Irsogladine participates in various chemical reactions primarily related to its role in enhancing gastric mucosal protection:
Irsogladine exerts its protective effects through several mechanisms:
Irsogladine possesses several notable physical and chemical properties:
Irsogladine has significant applications in the medical field:
Irsogladine, first synthesized in Japan during the early 1980s, emerged from efforts to develop mucosal protective agents for gastrointestinal disorders. Initial preclinical studies demonstrated its superior efficacy over existing agents like gefarnate in randomized double-blind trials for peptic ulcer disease and acute gastritis. Unlike antisecretory drugs (e.g., proton pump inhibitors), irsogladine was classified as a gastric mucosal protectant due to its ability to enhance endogenous defense mechanisms without suppressing acid secretion [1] [8]. Its approval marked a shift toward cytoprotective strategies in gastroenterology, focusing on barrier function restoration rather than pH modulation. By 2013, over 60 peer-reviewed publications had elucidated its multifaceted mechanisms, cementing its role in mucosal healing [1].
Irsogladine maleate is chemically designated as 6-(2,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine maleate (C~9~H~7~Cl~2~N~5~·C~4~H~4~O~4~). The compound features a triazine backbone substituted with dichlorophenyl and diamine groups, contributing to its stability and solubility profile [7] [8]. Its molecular weight is 372.18 g/mol, and it exhibits solubility in dimethyl sulfoxide (DMSO) and ethanol (up to 100 mM). The maleate salt form enhances bioavailability, critical for its therapeutic effects. Key physicochemical characteristics include:
Table 1: Structural and Chemical Profile of Irsogladine Maleate
Property | Value/Description |
---|---|
Chemical Formula | C~9~H~7~Cl~2~N~5~·C~4~H~4~O~4~ |
Molecular Weight | 372.18 g/mol |
CAS Registry Number | 84504-69-8 |
Purity | ≥99% |
Solubility | Soluble in DMSO and ethanol |
Primary Targets | Phosphodiesterase isoenzymes |
The dichlorophenyl moiety enables hydrophobic interactions with biological membranes, facilitating access to intracellular targets like phosphodiesterases [5] [7].
Irsogladine’s biological significance stems from its engagement with cyclic nucleotide signaling pathways. By non-selectively inhibiting phosphodiesterase (PDE) isoenzymes—particularly PDE4—it elevates intracellular cyclic adenosine monophosphate (cAMP) concentrations [1] [10]. This cAMP surge activates protein kinase A (PKA), which phosphorylates connexin proteins to enhance gap junctional intercellular communication (GJIC). GJIC is indispensable for mucosal repair, coordinating cellular responses to injury and maintaining epithelial barrier integrity [1] [9]. Additionally, irsogladine modulates nitric oxide (NO) synthesis, underpinning its effects on gastric mucosal blood flow and neutrophil-mediated inflammation [1] [2]. These dual actions position irsogladine as a unique modulator of mucosal homeostasis beyond acid suppression.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7